molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No. B112361
M. Wt: 302.37 g/mol
InChI Key: YEJCWMVHDBKPBN-UHFFFAOYSA-N
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Description

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is an organic compound with the molecular formula C17H22N2O3 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can be achieved through several methods. One method involves the reaction of 5-bromo-indoline-2-one with N-Boc-diamine . Another method involves the reaction of hydroxyindole with N-Boc-diamine, followed by a reaction with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is characterized by a spirocyclic structure, which consists of a 3H-indole ring and a 4’-piperidine ring connected at a single carbon atom . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .


Chemical Reactions Analysis

As an intermediate in organic synthesis, “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can undergo various chemical reactions. For example, it can react with other reagents to form new compounds, or it can be used as a starting material in the synthesis of other complex molecules .


Physical And Chemical Properties Analysis

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” has a molecular weight of 302.37 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Templating

A simple and efficient synthetic route for 1'-H-spiro(indoline-3,4'-piperidine) and its derivatives has been developed. These compounds serve as useful templates for synthesizing compounds targeting GPCR (G-protein-coupled receptors), indicating their potential in drug discovery. The process starts with commercially available reagents, and through a five-step procedure, yields the desired compounds efficiently (Xie et al., 2004).

Enantioseparation Techniques

Research has explored the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral penultimate intermediate using reversed phase and normal phase liquid chromatography. The study utilized a new type of polysaccharide stationary phase for this process. This method could be instrumental for quality control during the synthesis of pharmaceutical compounds, ensuring the purity and effectiveness of the final product (Zhou et al., 2010).

Structural Studies and Drug Discovery

A novel scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], has been synthesized for drug discovery purposes. Structural studies reveal that this scaffold presents side chains in a well-defined orientation, which is crucial for the interaction of potential drug molecules with their targets. The Boc protected derivative of this compound is highlighted as a key intermediate for combinatorial synthesis of drug-like molecules (Willand et al., 2004).

Intramolecular Oxidative Coupling

Recent studies have reported the use of guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions involving oxindoles and β-dicarbonyls to produce spiro-coupling products. This process yields spiro[indoline-3,4'-piperidine] compounds, which are fundamental motifs in various biologically active compounds. The method has shown effectiveness in providing the spiro-coupling products in moderate to excellent yields (Sugimoto et al., 2023).

Future Directions

The future directions of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” research could involve exploring its potential applications in the synthesis of new compounds, studying its reactivity with other reagents, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJCWMVHDBKPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611809
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

CAS RN

252882-60-3
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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